molecular formula C17H15N3O2S B2880808 3,5-dimethyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazole CAS No. 93332-34-4

3,5-dimethyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazole

Cat. No.: B2880808
CAS No.: 93332-34-4
M. Wt: 325.39
InChI Key: HLLNZYSBIVVXQI-UHFFFAOYSA-N
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Description

3,5-dimethyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazole is an organic compound with the molecular formula C11H11N3O2S and a molecular weight of 249.293 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with methyl, nitrophenylthio, and phenyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazole typically involves the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole with 2-nitrobenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are employed.

    Substitution: Electrophiles like bromine or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated pyrazole derivatives.

Scientific Research Applications

3,5-dimethyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The nitrophenylthio group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-4-((4-nitrophenyl)thio)-1-phenyl-1H-pyrazole
  • 3,5-dimethyl-4-((4-methylphenyl)thio)-1-phenyl-1H-pyrazole
  • 3,5-dimethyl-4-((4-nitrophenyl)thio)-1-(phenoxyacetyl)-1H-pyrazole

Uniqueness

3,5-dimethyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazole is unique due to the specific positioning of the nitrophenylthio group, which can influence its reactivity and interaction with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-12-17(23-16-11-7-6-10-15(16)20(21)22)13(2)19(18-12)14-8-4-3-5-9-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLNZYSBIVVXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)SC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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